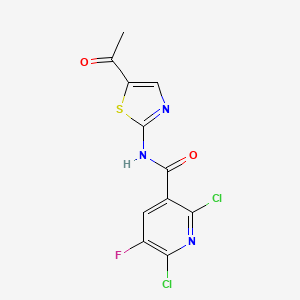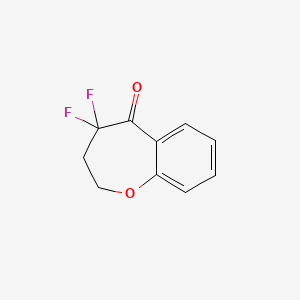![molecular formula C13H20BNO4 B2781498 {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid CAS No. 1486485-38-4](/img/structure/B2781498.png)
{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” is a chemical compound with the molecular formula C13H20BNO4 . It is a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular weight of “{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” is 265.12 . The InChI code for this compound is 1S/C13H20BNO4/c1-11-10-12 (14 (16)17)2-3-13 (11)19-9-6-15-4-7-18-8-5-15/h2-3,10,16-17H,4-9H2,1H3 .Chemical Reactions Analysis
Boronic acids and their esters, including “{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
“{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” is a powder at room temperature .科学的研究の応用
Synthesis of Piperidin-4-one Derivatives
This compound is utilized in the synthesis of piperidin-4-one derivatives, which have been extensively studied due to their diverse biological activities. These activities include antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial properties . The morpholine component of the compound is particularly valuable in synthesis due to its industrial applications.
Biological Potential of Indole Derivatives
Indole derivatives, which share a similar structural motif with the boronic acid compound , are known for their wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially be used to develop new indole derivatives with significant pharmacological applications.
Local Anesthetic Activity
The compound may be involved in research concerning the relationship between chirality and local anesthetic activity. This is particularly relevant in the group of fomocaines, where such compounds are synthesized to explore their pharmacological potential .
Antiviral Agents
Specifically, indole derivatives have been reported to show inhibitory activity against influenza A and other viruses. The structural features of the boronic acid compound could be leveraged to design new antiviral agents with high selectivity and potency .
Anti-HIV Research
Novel indolyl and oxochromenyl xanthenone derivatives have been reported for their anti-HIV-1 activities. The boronic acid compound could be a precursor in the synthesis of such derivatives, contributing to the development of new anti-HIV medications .
Plant Hormone Research
Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. The boronic acid compound, due to its structural similarity to indole, might be used in the synthesis of new derivatives that mimic the activity of plant hormones, thus contributing to agricultural research .
作用機序
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid forms a complex with a transition metal, typically palladium, which then facilitates the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid . For instance, the pH of the environment can affect the stability of boronic acids and their ability to form complexes with transition metals . Additionally, the presence of other compounds in the environment can influence the compound’s efficacy by competing for the same targets or by interacting with the compound itself.
Safety and Hazards
The safety information for “{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
The future directions for “{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” and similar compounds could involve further development of their synthesis methods, particularly in the context of Suzuki–Miyaura coupling reactions . Additionally, the exploration of other potential applications of these compounds in organic synthesis could be a promising area of research .
特性
IUPAC Name |
[3-methyl-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-11-10-12(14(16)17)2-3-13(11)19-9-6-15-4-7-18-8-5-15/h2-3,10,16-17H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDSLNZICSZQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCOCC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1486485-38-4 |
Source


|
| Record name | {3-methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

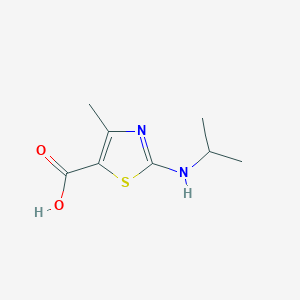
![2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2781419.png)

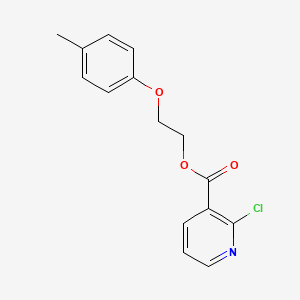
![N-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2781423.png)

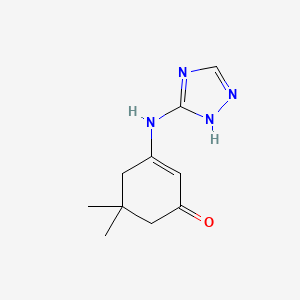
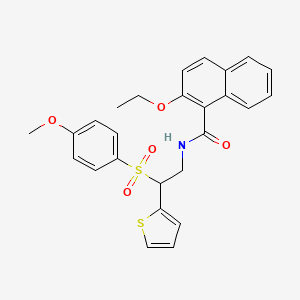
![N-(2,3-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2781429.png)
![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2781430.png)
![2-(prop-2-en-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2781431.png)
![6-[(2Z)-2-[(E)-3-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B2781432.png)
